Ethyl 3-oxo-2,3-dihydro-1H-pyrrole-1-carboxylate
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Overview
Description
Ethyl 3-oxo-2,3-dihydro-1H-pyrrole-1-carboxylate is a heterocyclic organic compound It features a pyrrole ring, which is a five-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-oxo-2,3-dihydro-1H-pyrrole-1-carboxylate typically involves the condensation of ethyl acetoacetate with an appropriate amine, followed by cyclization. One common method involves the use of ethyl acetoacetate and ammonia or a primary amine under acidic conditions to form the pyrrole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-oxo-2,3-dihydro-1H-pyrrole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2-carboxylates, while reduction can produce hydroxypyrroles.
Scientific Research Applications
Ethyl 3-oxo-2,3-dihydro-1H-pyrrole-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism by which ethyl 3-oxo-2,3-dihydro-1H-pyrrole-1-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways to modulate biological activity. The exact mechanism can vary widely based on the structure of the compound and the biological system .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate: Similar in structure but contains a pyrazole ring instead of a pyrrole ring.
Indole derivatives: These compounds also contain a nitrogen heterocycle and have diverse biological activities.
Uniqueness
Ethyl 3-oxo-2,3-dihydro-1H-pyrrole-1-carboxylate is unique due to its specific ring structure and functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C7H9NO3 |
---|---|
Molecular Weight |
155.15 g/mol |
IUPAC Name |
ethyl 3-oxo-2H-pyrrole-1-carboxylate |
InChI |
InChI=1S/C7H9NO3/c1-2-11-7(10)8-4-3-6(9)5-8/h3-4H,2,5H2,1H3 |
InChI Key |
UIACCOUZDQPUES-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CC(=O)C=C1 |
Origin of Product |
United States |
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